molecular formula C23H16N4O5 B15087575 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate

Katalognummer: B15087575
Molekulargewicht: 428.4 g/mol
InChI-Schlüssel: WURXLNJHMAINBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate is a complex organic compound that features a pyrazole ring substituted with a nitrobenzamido group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate typically involves the reaction of 4-nitrobenzoyl chloride with 3,4-diamino benzoate in the presence of a base such as triethylamine (Et3N). The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid.

    Condensation: The amido group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

    Condensation: Reagents such as aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 3-(4-Aminobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate.

    Hydrolysis: 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoic acid.

    Condensation: Various imines or enamines depending on the aldehyde or ketone used.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Nitrobenzamido)-1-phenyl-1H-pyrazol-5-yl benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both nitrobenzamido and benzoate ester groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C23H16N4O5

Molekulargewicht

428.4 g/mol

IUPAC-Name

[5-[(4-nitrobenzoyl)amino]-2-phenylpyrazol-3-yl] benzoate

InChI

InChI=1S/C23H16N4O5/c28-22(16-11-13-19(14-12-16)27(30)31)24-20-15-21(26(25-20)18-9-5-2-6-10-18)32-23(29)17-7-3-1-4-8-17/h1-15H,(H,24,25,28)

InChI-Schlüssel

WURXLNJHMAINBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=NN2C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.